molecular formula C14H18O4 B1526821 Ethyl 2-(3-methoxybenzoyl)butanoate CAS No. 1281557-09-2

Ethyl 2-(3-methoxybenzoyl)butanoate

Cat. No. B1526821
CAS RN: 1281557-09-2
M. Wt: 250.29 g/mol
InChI Key: AHACBSHOBOWKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Ethyl 2-(3-methoxybenzoyl)butanoate may be involved in various chemical reactions. For instance, it may participate in stereoselective ketonization-olefination of indoles, Lewis base catalyzed hydrosilylation and sequential reactions, asymmetric hydrogenation, and organocatalytic reduction by trichlorosilane .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It is less dense than water and is slightly soluble in water but more soluble in organic solvents such as alcohols, ethers, and chloroform . The boiling point and other physical properties are not specified in the search results.

Scientific Research Applications

Ethyl 2-(3-methoxybenzoyl)butanoate has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, and is also used in the development of new materials. Additionally, this compound is used in the study of enzyme kinetics, as well as the study of biochemical and physiological processes.

Mechanism of Action

Ethyl 2-(3-methoxybenzoyl)butanoate is used in a variety of biochemical and physiological processes. It acts as a substrate for a variety of enzymes, including those involved in the synthesis of fatty acids and other compounds. Additionally, this compound can act as an inhibitor of certain enzymes, and can also be used to study the effects of inhibition on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound is used in a variety of biochemical and physiological processes. It is used in the synthesis of fatty acids, and can also be used to study the effects of enzyme inhibition on biochemical and physiological processes. Additionally, this compound is used in the study of enzyme kinetics, as well as the study of biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The use of Ethyl 2-(3-methoxybenzoyl)butanoate in laboratory experiments has a number of advantages. It is easy to synthesize, and can be stored in solution for long periods of time. Additionally, this compound is relatively non-toxic, and can be used in a variety of biochemical and physiological studies. The main limitation of this compound is that it is not very soluble in water, and must be dissolved in organic solvents such as methanol or ethanol for use in experiments.

Future Directions

The use of Ethyl 2-(3-methoxybenzoyl)butanoate in scientific research has a number of potential future directions. For example, it could be used to study the effects of enzyme inhibition on biochemical and physiological processes. Additionally, it could be used to synthesize a variety of organic compounds, including pharmaceuticals. Finally, this compound could be used in the development of new materials, such as polymers and composites.

Safety and Hazards

Ethyl 2-(3-methoxybenzoyl)butanoate should be handled with care. It is recommended to avoid contact with skin and eyes, and not to breathe its dust, fume, gas, mist, vapors, or spray . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

ethyl 2-(3-methoxybenzoyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-12(14(16)18-5-2)13(15)10-7-6-8-11(9-10)17-3/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHACBSHOBOWKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC(=CC=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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